molecular formula C13H19NO B13303682 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

Cat. No.: B13303682
M. Wt: 205.30 g/mol
InChI Key: FUWZRBIHEWYEQX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylindanone with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on scaling up the reaction while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce an alcohol.

Scientific Research Applications

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound’s properties make it useful in the production of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol can be compared to other similar compounds, such as:

    Indan-1-ol:

    6-Methylindanone: This compound features a ketone group instead of an amino group, leading to different chemical properties and reactivity.

    1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]ethanol: This compound has a shorter ethanol chain, which may affect its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

InChI

InChI=1S/C13H19NO/c1-9-3-4-11-5-6-13(12(11)7-9)14-8-10(2)15/h3-4,7,10,13-15H,5-6,8H2,1-2H3

InChI Key

FUWZRBIHEWYEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCC(C)O)C=C1

Origin of Product

United States

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